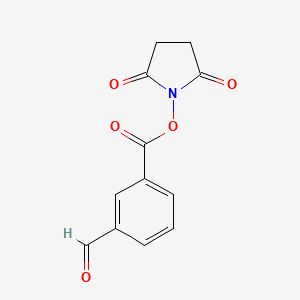

2,5-Dioxopyrrolidin-1-YL 3-formylbenzoate

Übersicht

Beschreibung

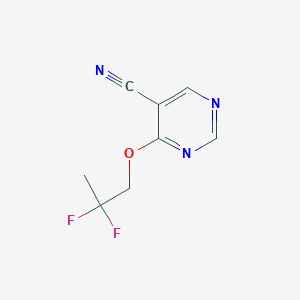

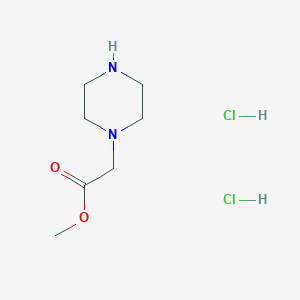

“2,5-Dioxopyrrolidin-1-YL 3-formylbenzoate” is a chemical compound used in the biomedical industry . It has been identified as a linker with aldehyde functionality for antibody-drug-conjugation (ADC) .

Molecular Structure Analysis

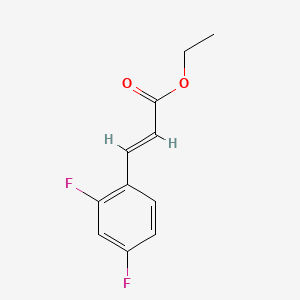

The molecular structure of “this compound” is based on structures generated from information available in databases . The molecular formula is C12H9NO5 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have shown broad-spectrum activity in widely accepted animal seizure models .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It should be stored in a dark place, under inert atmosphere, and at temperatures below -20°C .Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling in Biopolymers

The derivative 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, related to 2,5-Dioxopyrrolidin-1-YL 3-formylbenzoate, was synthesized for labeling amine residues in biopolymers. This derivative has applications in stable covalent labeling of biopolymers, such as polyribocytidilic acid, and shows sensitivity to solution pH and hybridization, making it useful as a nucleic acid probe (Crovetto et al., 2008).

Hybrid Anticonvulsant Agents

The synthesis of a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides led to the discovery of potential hybrid anticonvulsant agents. These compounds combine elements of well-known antiepileptic drugs and have been evaluated for their effectiveness in preclinical seizure models (Kamiński et al., 2015).

Synthesis of Novel Compounds

In another study, 2,5-Dioxopyrrolidin-1-YL derivatives were used in the synthesis of novel compounds like 1,4-benzothiazepines and 1,4-benzoxazepines. This synthesis involved cyclizations of various related derivatives, demonstrating the versatility of 2,5-Dioxopyrrolidin-1-YL compounds in chemical synthesis (Katritzky et al., 2001).

Antitumor Activity

5H-Dibenzo[c,h]1,6-naphthyridine-6-ones, utilizing derivatives of 2,5-Dioxopyrrolidin-1-YL, have been shown to exhibit potent antitumor activity. They target topoisomerase I and have been evaluated for cytotoxicity and TOP-1-targeting activity, highlighting their potential in cancer therapy (Ruchelman et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-YL 3-formylbenzoate, also known as DSSO crosslinker, is proteins , specifically the lysine residues . This compound is used for studying protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) .

Mode of Action

DSSO crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It possesses two N-hydroxysuccinimide (NHS) esters for targeting lysine residues . The compound forms covalent bonds with the amino groups of lysine residues, thereby linking two proteins together .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein-protein interactions . By crosslinking proteins, DSSO can influence the formation and stability of protein complexes, thereby affecting the pathways in which these proteins are involved .

Pharmacokinetics

It is known that the compound is membrane-permeable , which suggests it can be absorbed and distributed within a biological system. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The action of DSSO crosslinker results in the formation of crosslinks between proteins, which can be detected and analyzed using mass spectrometry . This allows for the study of protein-protein interactions, the structure of protein complexes, and the dynamics of protein networks .

Action Environment

The action of DSSO crosslinker can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS esters . Additionally, the temperature and the presence of other reactive molecules can also influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

2,5-Dioxopyrrolidin-1-YL 3-formylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a linker with aldehyde functionality for antibody-drug-conjugation (ADC) . The nature of these interactions is largely determined by its unique chemical structure.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-7-8-2-1-3-9(6-8)12(17)18-13-10(15)4-5-11(13)16/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPMOOZJFWAQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)

![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)

![2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one](/img/structure/B3110426.png)